Predicted Boiling Point Elevation Relative to Positional Isomers
The 6-methoxy positional isomer of oxepino[3,2-d]isoxazole exhibits a measurably higher predicted boiling point compared to its 5-methoxy and 7-methoxy counterparts. The 6-methoxy isomer has a predicted boiling point of 357.0 °C ± 42.0 °C at 760 mmHg , whereas the 5-methoxy isomer (CAS 133708-04-0) is predicted at 342.9 °C at 760 mmHg and the 7-methoxy isomer (CAS 133708-06-2) at 335.2 °C ± 37.0 °C at 760 mmHg . The quantified difference between the 6-methoxy and 7-methoxy isomers is approximately 21.8 °C, a magnitude sufficient to influence distillation fraction collection and gas chromatographic retention behavior. This boiling point trend—6-OCH₃ > 5-OCH₃ > 7-OCH₃—suggests that the methoxy group at the 6-position contributes to stronger intermolecular dipole-dipole interactions or more efficient crystal lattice packing compared to the other substitution patterns .
| Evidence Dimension | Predicted boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 357.0 °C ± 42.0 °C |
| Comparator Or Baseline | 5-Methoxy isomer: 342.9 °C; 7-Methoxy isomer: 335.2 °C ± 37.0 °C |
| Quantified Difference | 6-OCH₃ vs. 7-OCH₃: Δ ≈ 21.8 °C; 6-OCH₃ vs. 5-OCH₃: Δ ≈ 14.1 °C |
| Conditions | Predicted values at 760 mmHg using ACD/Labs or analogous computational method; cross-referenced across ChemSrc and ChemicalBook databases |
Why This Matters
A 21.8 °C boiling point difference between the 6-methoxy and 7-methoxy isomers enables preferential purification by fractional distillation and provides a verifiable identity check via GC retention time, reducing the risk of isomeric misassignment in procurement and experimental workflows.
